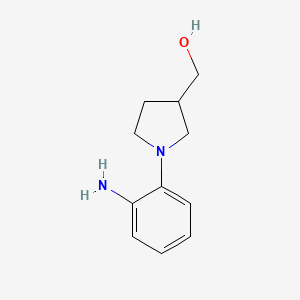
(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C11H16N2O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol” is characterized by a pyrrolidine ring. This ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrrolidine ring also contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Organocatalysis in Asymmetric Reactions
- The compound has been utilized in the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, showing potential as a bifunctional organocatalyst in asymmetric Michael and Mannich addition reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Crystal Structure Analysis
- In a study focused on triprolidinium cation, the compound played a role in the formation of complex crystal structures, demonstrating its utility in the study of molecular interactions and crystallography (Dayananda et al., 2012).
Synthesis of Agrochemicals or Medicinal Compounds
- Research has shown that derivatives of this compound can be used in the creation of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the development of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Synthesis of Organotin(IV) Complexes
- The compound has been used in the synthesis and characterization of new organotin(IV) complexes, which show promise in antimicrobial activities and potential drug applications (Singh, Singh, & Bhanuka, 2016).
Asymmetric Synthesis
- In studies involving asymmetric synthesis, the compound has been applied in creating chiral propargylic sulfamidates with high yields and enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017).
Zukünftige Richtungen
The future directions for research on “(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. Pyrrolidine derivatives are a versatile scaffold in drug discovery, and there is ongoing interest in developing new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
[1-(2-aminophenyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZLYUBLWVKTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Aminophenyl)pyrrolidin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

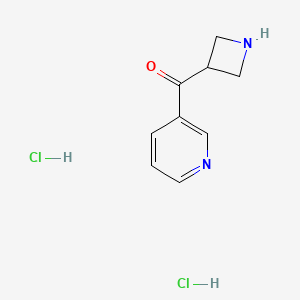
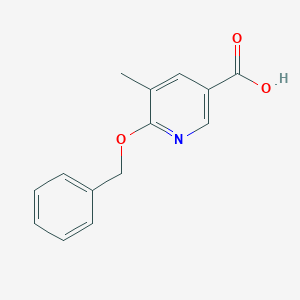
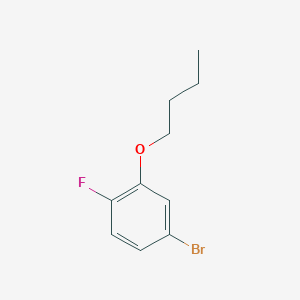
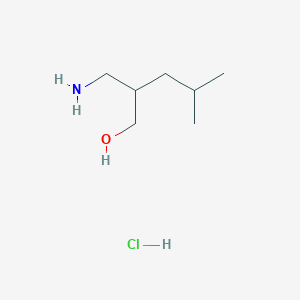
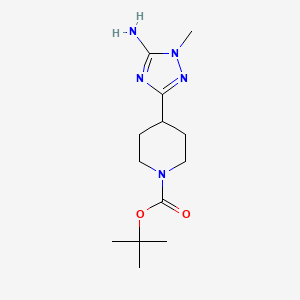
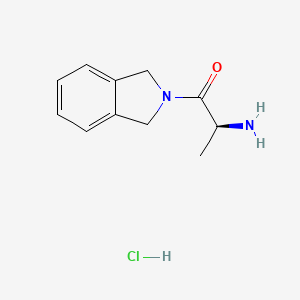
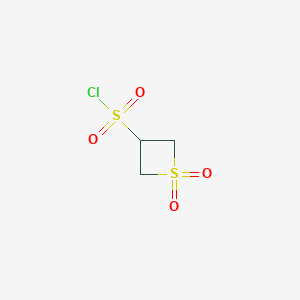
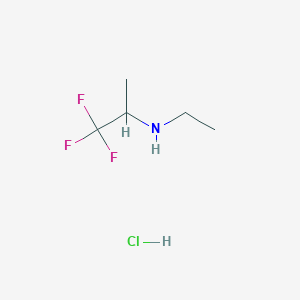
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)
![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)
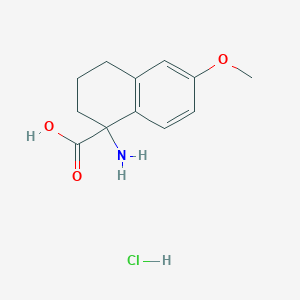

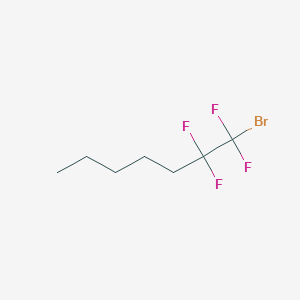
![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)